3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Overview
Scientific Research Applications
Anticancer Activity
Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from phenyl-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, were synthesized and evaluated for their anticancer activity against four cancer cell lines, showcasing promising bioactivity at micro molar concentration (Chavva et al., 2013).
Antimicrobial and Antifungal Activities
A series of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids were synthesized from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and demonstrated potential as antimycobacterial agents with promising lead compounds showing low cytotoxicity and significant antimicrobial activity (Emmadi et al., 2015). Additionally, novel series of compounds integrating benzofuran and pyrazole moieties were synthesized and showed promising antimicrobial activities when compared with standard drug Chloramphenicol (Idrees et al., 2019).
Synthesis Techniques and Chemical Properties
Efficient synthesis techniques for trifluoromethyl pyrazoles and their derivatives have been developed, providing insight into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science. For example, an efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved with high yield and purity (Prabakaran et al., 2012). Another study detailed a solvent-free synthesis approach for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, highlighting the method's efficiency and environmental benefits (Yu et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in their activity . For instance, a similar compound was used to estimate the affinity for synthetic stimulants using a combination of square wave voltammetry and electrochemical impedance spectroscopy .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical processes, including oxidative stress and redox balance .
Pharmacokinetics
Similar compounds have been shown to exhibit predictable log p values, indicating their lipophilicity .
Result of Action
Similar compounds have been associated with various physiological effects, including potential allergic reactions .
Action Environment
The action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine can be influenced by various environmental factors . For instance, the compound is known to be combustible, and its vapors may form explosive mixtures with air . Additionally, it’s recommended to store the compound in a dry, cool, and well-ventilated place to maintain its stability .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZRLYJWBJHZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577553 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130599-34-7 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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